N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Overview
Description
“N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a non-hydrophobic compound used in treating metastasis .
Synthesis Analysis
A series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids were synthesized with the aim of establishing a structure-analgesic activity relationship . It was noted that the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .
Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Scientific Research Applications
Chemical Modification for Enhanced Biological Properties
N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide and its derivatives have been the subject of research due to their biological properties. Chemical modifications, such as the displacement of the methyl group, have been explored to optimize these properties. Specifically, the analgesic properties of these compounds have been investigated using the "acetic acid writhing" model, revealing that certain modifications lead to increased biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis and Analgesic Properties
Continued research in this area has focused on synthesizing a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. These studies aim to establish a relationship between the structure of the benzylamide fragment and the biological effect, specifically in the context of analgesic properties. This research contributes to understanding bioisosterism between different molecular nuclei (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).
Diuretic Properties
Explorations into the diuretic properties of alkyl-, arylalkyl-, and arylamides of this compound have also been conducted. Comparative analysis of these properties with structurally similar compounds contributes to a broader understanding of structure-biological activity relationships (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).
Synthesis of Related Compounds
The synthesis of related compounds like isothiazolopyridines and pyridothiazines, which exhibit valuable biological activities, has been a focal point of research as well. These studies not only expand the understanding of the chemical synthesis of such compounds but also explore their potential biological applications (Youssef, Azab, & Youssef, 2012).
Anticancer Activity
Research into the anticancer activity of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives highlights the potential of these compounds in cancer treatment. This research involves the synthesis of novel derivatives and their evaluation against human cancer cell lines, identifying compounds with promising anticancer activity (Kumar et al., 2015).
properties
IUPAC Name |
N-butyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-4-7-15-12(18)10-13(19)16-11-9(2)6-5-8-17(11)14(10)20/h5-6,8,19H,3-4,7H2,1-2H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEJSQFNLUYFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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